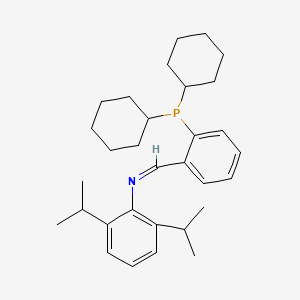
N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline is a complex organic compound that belongs to the class of phosphine ligands. These ligands are known for their ability to coordinate with metals, making them valuable in various catalytic processes. The compound’s structure features a benzylidene group linked to an aniline moiety, with dicyclohexylphosphino and diisopropyl substituents enhancing its steric and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline typically involves a multi-step process. One common method is the condensation reaction between 2-(dicyclohexylphosphino)benzaldehyde and 2,6-diisopropylaniline. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions
N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline undergoes various chemical reactions, primarily due to its phosphine ligand properties. These reactions include:
Cross-Coupling Reactions: It acts as a ligand in Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by metal catalysts.
Common Reagents and Conditions
The common reagents used in these reactions include palladium, nickel, and copper catalysts. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. Solvents like toluene, tetrahydrofuran, and dimethylformamide are frequently used.
Major Products
The major products formed from these reactions depend on the specific coupling partners and reaction conditions. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in Buchwald-Hartwig amination, the product is an arylamine.
科学的研究の応用
N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline has several applications in scientific research:
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Studies: It serves as a model compound in studying the interactions between phosphine ligands and metal centers, which is crucial for understanding metalloenzyme functions and designing metal-based drugs.
作用機序
The mechanism by which N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals like palladium, nickel, and copper, which are involved in the catalytic cycles of cross-coupling reactions. The pathways involved often include oxidative addition, transmetalation, and reductive elimination steps.
類似化合物との比較
Similar Compounds
- N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine
- N-(2-(Diphenylphosphino)benzylidene)benzylamine
- N-(2-(Diphenylphosphino)benzylidene)aniline
Uniqueness
N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline is unique due to its bulky dicyclohexylphosphino and diisopropyl groups, which provide significant steric hindrance. This steric effect enhances the compound’s ability to stabilize metal centers and improve the selectivity and efficiency of catalytic reactions. Additionally, the electronic properties of the dicyclohexylphosphino group contribute to the compound’s effectiveness as a ligand in various catalytic processes.
特性
分子式 |
C31H44NP |
|---|---|
分子量 |
461.7 g/mol |
IUPAC名 |
1-(2-dicyclohexylphosphanylphenyl)-N-[2,6-di(propan-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C31H44NP/c1-23(2)28-19-13-20-29(24(3)4)31(28)32-22-25-14-11-12-21-30(25)33(26-15-7-5-8-16-26)27-17-9-6-10-18-27/h11-14,19-24,26-27H,5-10,15-18H2,1-4H3 |
InChIキー |
IVXYKWOYIQFMAV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)

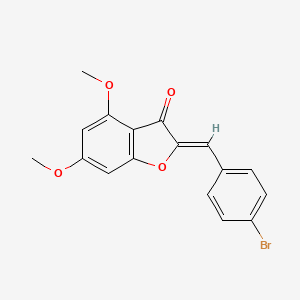
![2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B12890915.png)
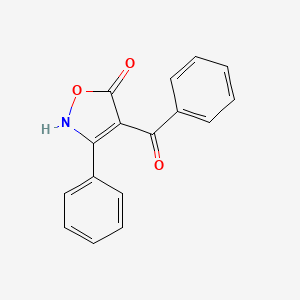
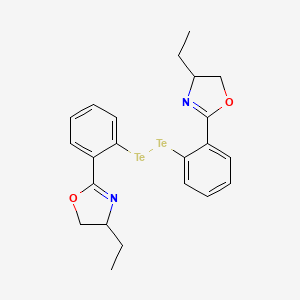
![N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide](/img/structure/B12890921.png)

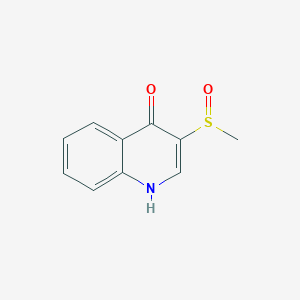

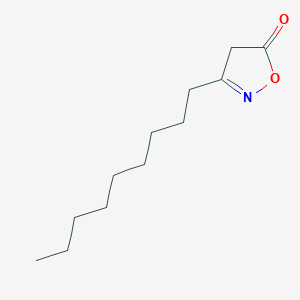
![2-(Aminomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12890939.png)
